4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzamide core substituted with an indolin-1-ylsulfonyl group and a 2-methyl-1,3-dioxoisoindolin-5-yl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Indolin-1-ylsulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.
Coupling with Benzamide: The indolin-1-ylsulfonyl chloride is then coupled with 4-aminobenzamide under basic conditions to form 4-(indolin-1-ylsulfonyl)benzamide.
Introduction of the Isoindolinone Group: The final step involves the reaction of 4-(indolin-1-ylsulfonyl)benzamide with 2-methyl-1,3-dioxoisoindoline in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(indolin-1-ylsulfonyl)benzamide: Lacks the isoindolinone group, resulting in different chemical properties and reactivity.
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide: Lacks the indolin-1-ylsulfonyl group, affecting its biological activity and applications.
Uniqueness
4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to the presence of both the indolin-1-ylsulfonyl and isoindolinone groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-26-23(29)19-11-8-17(14-20(19)24(26)30)25-22(28)16-6-9-18(10-7-16)33(31,32)27-13-12-15-4-2-3-5-21(15)27/h2-11,14H,12-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFOHKCKBKVCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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